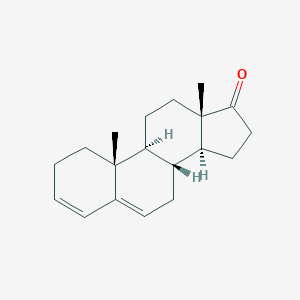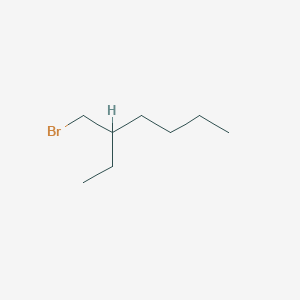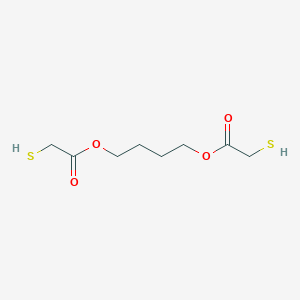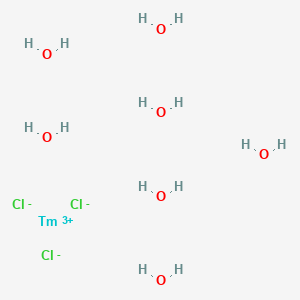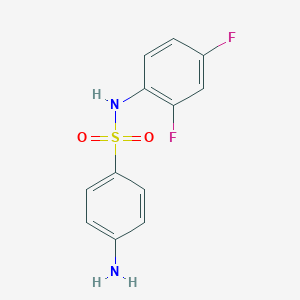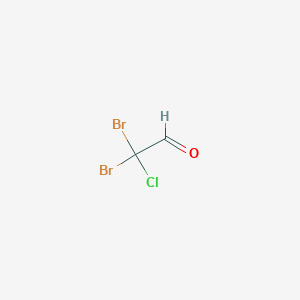
Chlorodibromoacétaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chlorodibromoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry for determining carbon, chlorine, and bromine content.
Medicine: Research is ongoing to explore its potential role in drug development, particularly as a cancer treatment.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mécanisme D'action
Target of Action
The primary targets of Chlorodibromoacetaldehyde are currently unknown. The compound’s interaction with its targets is a crucial aspect of its mechanism of action . The identification of these targets would provide valuable insights into the compound’s therapeutic potential .
Mode of Action
Understanding the compound’s interaction with its targets and the resulting changes is essential for elucidating its mechanism of action . This involves studying how the compound binds to its targets and the subsequent effects of this binding .
Biochemical Pathways
The compound likely interacts with various biochemical pathways, leading to downstream effects . These effects could include alterations in metabolic processes, changes in cell signaling, or modifications to gene expression .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability . Understanding the pharmacokinetics of Chlorodibromoacetaldehyde would provide insights into how the compound is processed in the body and how these processes affect its therapeutic efficacy .
Result of Action
The molecular and cellular effects of Chlorodibromoacetaldehyde’s action are currently unknown. These effects could include changes in cellular function, alterations in molecular pathways, or modifications to gene expression . Understanding these effects is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .
Action Environment
The action of Chlorodibromoacetaldehyde is likely influenced by various environmental factors. These factors could include pH, temperature, and the presence of other molecules . For instance, the compound’s stability and efficacy could be affected by changes in pH or temperature . Understanding how these environmental factors influence the action of Chlorodibromoacetaldehyde could provide valuable insights into optimizing its use and improving its therapeutic efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chlorodibromoacetaldehyde can be synthesized through the halogenation of acetaldehyde. The process involves the addition of bromine and chlorine to acetaldehyde under controlled conditions. The reaction typically proceeds as follows:
Bromination: Acetaldehyde is first treated with bromine to form dibromoacetaldehyde.
Chlorination: The dibromoacetaldehyde is then subjected to chlorination to yield chlorodibromoacetaldehyde.
Industrial Production Methods: While specific industrial production methods for chlorodibromoacetaldehyde are not extensively documented, the general approach involves the use of halogenation reactions under controlled temperature and pressure conditions to ensure the selective addition of halogens to the aldehyde group.
Analyse Des Réactions Chimiques
Types of Reactions: Chlorodibromoacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Halogen atoms in chlorodibromoacetaldehyde can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: The major product is 2,2-dibromo-2-chloroacetic acid.
Reduction: The major product is 2,2-dibromo-2-chloroethanol.
Substitution: Depending on the nucleophile, products can vary, such as 2,2-dibromo-2-chloroethanol or 2,2-dibromo-2-chloroamine.
Comparaison Avec Des Composés Similaires
Chlorodibromoacetaldehyde can be compared with other halogenated aldehydes such as:
Dibromoacetaldehyde: Lacks the chlorine atom, making it less reactive.
Chlorodibromoethanol: Contains an alcohol group instead of an aldehyde, altering its reactivity and applications.
Trichloroacetaldehyde: Contains three chlorine atoms, making it more reactive but less specific in its interactions.
Uniqueness: Chlorodibromoacetaldehyde’s unique combination of bromine and chlorine atoms attached to the same carbon atom gives it distinct chemical properties, making it highly reactive and versatile in various chemical reactions and applications.
Propriétés
IUPAC Name |
2,2-dibromo-2-chloroacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWAQPWRFZOPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021531 | |
| Record name | Chlorodibromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64316-11-6 | |
| Record name | Acetaldehyde, 2,2-dibromo-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the polymerization of chlorodibromoacetaldehyde according to the research?
A1: The research paper states that chlorodibromoacetaldehyde, when polymerized, yields polymers that are completely insoluble. [] Furthermore, the resulting polymers are seemingly isotactic in nature. [] This suggests a high degree of structural regularity within the polymer chains formed.
Q2: The tribromomethyl group of bromal is mentioned as being significant. How does the side group of chlorodibromoacetaldehyde compare?
A2: The research highlights that bromal's tribromomethyl group is the largest successfully polymerized to date. [] While not explicitly stated, the successful polymerization of chlorodibromoacetaldehyde implies its dichlorobromomethyl side group, though smaller, still presents a significant steric challenge in polymerization. This characteristic likely contributes to the observed insolubility of the resulting polymer.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![SPIRO[FLUORENE-9,9-(10H)-PHENANTHREN]-10-ONE](/img/structure/B156316.png)
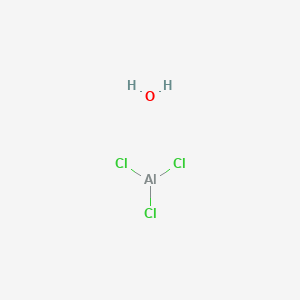
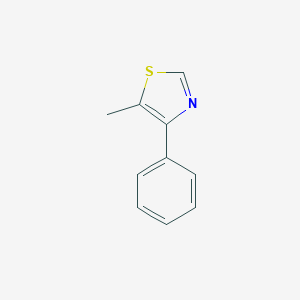
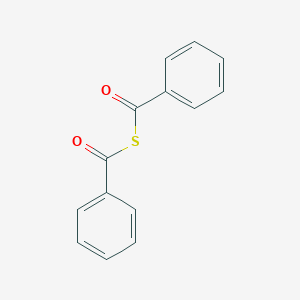

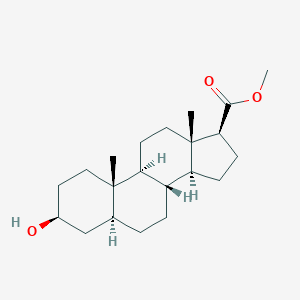

![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
